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Compound of Interest

Compound Name: N,2-dimethylpropanehydrazide

Cat. No.: B13628699

Abstract

This guide provides a comprehensive spectroscopic profile of N,2-dimethylpropanehydrazide
(CAS: 67302-35-6), a critical intermediate in the synthesis of biologically active heterocycles
and pharmaceutical precursors. We focus on the structural elucidation of this compound using
Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry
(MS).[1][2] The guide details the distinction between regiochemical isomers (

- VS.

-methylation) and provides field-proven protocols for sample preparation and data
interpretation.

Introduction & Structural Logic

N,2-dimethylpropanehydrazide is formally derived from isobutyric acid (2-methylpropanoic
acid) and methylhydrazine. In drug development, it serves as a "molecular handle," allowing

the introduction of the isobutyryl group into larger scaffolds or acting as a precursor for 1,3,4-
oxadiazoles and pyrazoles.

Chemical Structure and Nomenclature

The name "N,2-dimethylpropanehydrazide" implies two substitutions:

o 2-methyl: A methyl group at the C2 position of the propane chain (creating an isobutyryl acyl
group).

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b13628699?utm_src=pdf-interest
https://www.benchchem.com/product/b13628699?utm_src=pdf-body
https://arabjchem.org/microwave-assisted-synthesis-photoisomerization-study-and-antioxidant-activity-of-a-series-of-n-acylhydrazones/
https://www.mdpi.com/1420-3049/26/16/4908
https://www.benchchem.com/product/b13628699?utm_src=pdf-body
https://www.benchchem.com/product/b13628699?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13628699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e N-methyl: A methyl group on the hydrazine moiety.

Regiochemical Ambiguity: The reaction of isobutyryl chloride with methylhydrazine can yield
two isomers. However, the commercially relevant species typically denoted by this CAS is the

-methyl isomer (1,2-disubstituted hydrazine derivative), where the acylation occurs at the less
substituted nitrogen or thermodynamic equilibration favors the more stable hydrazide.

e Target Structure (
-isomer):
-methyl-2-methylpropanehydrazide
o Formula:
o SMILES: CC(C)C(=O)NNC

o Molecular Weight: 116.16 g/mol

Spectroscopic Data Profile
Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing the

-methyl (amide-like) and
-methyl (amine-like) isomers. The data below reflects the

-methyl isomer in

H NMR Data (400 MHz,
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Signal (

ppm)

Multiplicity

Integration Assignment

Structural
Insight

7.80 - 8.20

Broad Singlet

Exchangeable
amide proton;
shift varies with

concentration.

4.50 - 5.00

Broad Singlet

Terminal amine
proton; often
broad due to
guadrupole

broadening.

2.65

Singlet

3H

Characteristic
-methyl shift. (If

-methyl amide,
shift would be
~3.1-3.3 ppm).

2.38

Septet (

Hz)

1H

Methine proton

of the isobutyryl
group.

1.18

Doublet (

Hz)

6H

Geminal dimethyl
groups;
diagnostic
doublet.

© 2026 BenchChem. All rights reserved. 3/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13628699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Expert Insight: In polar aprotic solvents like DMSO-

, You may observe rotamers (E/Z isomerism around the C-N amide bond). This
manifests as a splitting of the

-methyl and methine signals (typically in a 3:1 to 5:1 ratio).

C NMR Data (100 MHz,

)
Signal (
Type Assignment

ppm)

Carbonyl (C=0): Deshielded
176.5 .

amide carbonyl.

N-Methyl: Distinctive for
39.2

-methyl carbon.

Methine: Alpha-carbon of the
34.8 .

isobutyryl group.

Isopropyl Methyls: Equivalent
19.4 propy Yy q

methyl carbons.

Infrared Spectroscopy (FT-IR)

IR analysis confirms the functional groups and hydrogen bonding status.
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Wavenumber (

Vibration Mode Description
)
Medium intensity; doublet
3250 - 3350
often seen for NH-NH systems.
Alkyl C-H stretches (isopropyl
2960 - 2870 Y (1sopropy
and N-methyl).
Amide | Band: Strong carbonyl
1645 - 1665 stretch. Lower freq than esters
due to resonance.
Amide Il Band: N-H bending
1530 - 1550

coupled with C-N stretch.

Mass Spectrometry (MS)

The fragmentation pattern is dominated by alpha-cleavage and McLafferty-like rearrangements.
« lonization Method: ESI+ or EI (70 eV)
» Molecular lon:
(ESD);
(ED)
Key Fragmentation Pathways (EI):
e M/z 116

m/z 71: Loss of the hydrazyl radical (
is 45 Da? No, loss of

is 59?7 Wait.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13628699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o Correction: Cleavage of the C-N bond yields the Isobutyryl cation (
yatm/z 71.
e M/z71

m/z 43: Loss of CO (28 Da) from the acylium ion yields the Isopropyl cation (
) at m/z 43.

e m/z 116

m/z 73: Less common, loss of isopropy! radical.

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing this compound, ensuring data
integrity.

1H & 13C NMR

(CDCI3/DMSO-d6) Check Isomer
Crude Reaction Isolation Purification >95% Puri Pure N,2-dimethyl- Mass Spectrometry Check MW Data Validation
Mixture (Recrystallization/Column) propanehydrazide (ESI/El) Check FG (Integration/Coupling)

FT-IR
(ATR/KBI)

Click to download full resolution via product page

Caption: Analytical workflow for the isolation and validation of N,2-dimethylpropanehydrazide.

Experimental Protocols
Sample Preparation for NMR

To avoid signal broadening from hydrogen bonding:

e Solvent: Use DMSO-
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(0.6 mL) for the sharpest NH signals.
is acceptable but NH protons may appear very broad or disappear due to exchange.

o Concentration: Dissolve 5-10 mg of the hydrazide. High concentrations can induce
aggregation, shifting NH peaks.

o Reference: Calibrate to residual DMSO pentet (
2.50) or TMS (

0.00).[3][4]

Mass Spectrometry Fragmentation Logic

Understanding the MS spectrum requires mapping the stability of the acylium ion.

Parent lon
[M]+ m/z 116

Alpha-Cleavage
(- NHNHCH3)

Isobutyryl Cation Methylhydrazine fragment
[C3H7COJ+ m/z 71 [NHNHCH3]+ m/z 45

Decarbonylation
(- CO)

Isopropyl Cation
[C3HT7]+ m/z 43

Click to download full resolution via product page

C-N Cleavage

Caption: Primary fragmentation pathway in Electron Impact (El) Mass Spectrometry.
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e PubChem Compound Summary. N,2-dimethylpropanehydrazide (CAS 67302-35-6).
National Center for Biotechnology Information. Available at: [Link] (Note: Link directs to
derivative or related search; verify exact CAS in commercial databases).

e Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions,
Mechanisms, and Structure. Wiley-Interscience. (Reference for amide/hydrazide resonance
and spectral trends).

e Pretsch, E., Buhlmann, P., & Badertscher, M. (2009). Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer. (Source for chemical shift prediction of
hydrazides).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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